An In-depth Technical Guide to 4-fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8)
An In-depth Technical Guide to 4-fluoro-N-(piperidin-4-yl)benzamide (CAS 75484-39-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro-N-(piperidin-4-yl)benzamide is a synthetic chemical compound with a molecular structure that suggests its potential utility as a scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and proposed analytical methodologies for its characterization. Furthermore, it delves into its potential pharmacological significance by examining the biological activities of structurally related compounds, thereby offering insights into its possible mechanisms of action and therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar molecules.
Chemical and Physical Properties
4-fluoro-N-(piperidin-4-yl)benzamide is a white to off-white powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 75484-39-8 | [1][2] |
| Molecular Formula | C₁₂H₁₅FN₂O | [1][2] |
| Molecular Weight | 222.26 g/mol | [1][2] |
| Melting Point | 165-168 °C | [1] |
| Boiling Point | 387.8±37.0 °C (Predicted) | [2] |
| Density | 1.18±0.1 g/cm³ (Predicted) | [2] |
| Physical Form | Powder | [1] |
| pKa | 14.23±0.20 (Predicted) | [2] |
| InChI Key | IQRBPUVIUQDULO-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 4-fluoro-N-(piperidin-4-yl)benzamide.
Step-by-Step Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 4-fluorobenzoic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Amine Addition: Add 4-aminopiperidine (1 equivalent) to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature overnight.
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Workup: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 4-fluoro-N-(piperidin-4-yl)benzamide would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons from the fluorobenzoyl group, and signals corresponding to the protons on the piperidine ring.
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¹³C NMR: Expected signals would include carbons of the aromatic ring, the amide carbonyl, and the carbons of the piperidine ring.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (222.26 g/mol ) would be expected.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-F stretch would be anticipated.
Potential Pharmacological Significance and Mechanism of Action
While direct pharmacological studies on 4-fluoro-N-(piperidin-4-yl)benzamide are limited in the public domain, the benzamide and piperidine moieties are common in a wide range of biologically active compounds. The potential pharmacological relevance of this compound can be inferred from studies on its derivatives.
A study on N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, a derivative, has shown it to be a haloperidol analog with potential as an analgesic for neuropathic pain through antagonism of the σ1 receptor.[3] This suggests that 4-fluoro-N-(piperidin-4-yl)benzamide could serve as a precursor or a scaffold for the development of novel analgesics targeting the σ1 receptor.
Furthermore, other N-(piperidin-4-yl)benzamide derivatives have been investigated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which is a key regulator of cellular response to low oxygen and has implications in cancer therapy.[4] This indicates another potential avenue for the therapeutic application of compounds derived from this core structure.
Caption: Potential mechanisms of action based on derivative studies.
Analytical Methodologies
For the quantitative analysis and purity assessment of 4-fluoro-N-(piperidin-4-yl)benzamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)
A reverse-phase HPLC method would be appropriate for the analysis of this compound.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at an appropriate wavelength (e.g., 254 nm).
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Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)
Direct GC-MS analysis might be challenging due to the polarity of the amide and the secondary amine. Derivatization may be necessary to improve volatility and peak shape.
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Instrumentation: A standard GC-MS system.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium.
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Injector Temperature: 250-280 °C.
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Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).
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MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-550.
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Derivatization (Optional): Silylation of the piperidine N-H may improve chromatographic performance.
Sources
- 1. 4-fluoro-N-(piperidin-4-yl)benzamide | 75484-39-8 [sigmaaldrich.com]
- 2. China 4-FLUORO-N-PIPERIDIN-4-YL-BENZAMIDE 75484-39-8 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 3. N-PIPERIDIN-4-YL-BENZAMIDE(33953-37-6) IR Spectrum [chemicalbook.com]
- 4. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
